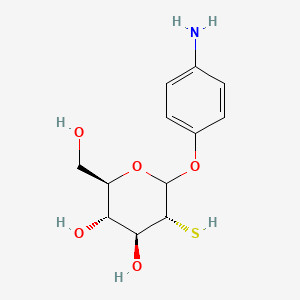
(2R,3S,4S,5R)-6-(4-aminophenoxy)-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminophenyl b-D-thioglucopyranoside is a compound with the molecular formula C12H17NO5S and a molecular weight of 287.33 g/mol . It is a thioglycoside derivative of glucose, where the anomeric hydroxyl group is replaced by a thiol group linked to a 4-aminophenyl moiety. This compound is notable for its applications in biochemical research, particularly as a substrate analog for β-D-glucosidase enzymes.
Méthodes De Préparation
The synthesis of 4-Aminophenyl b-D-thioglucopyranoside typically involves the reaction of 4-aminophenyl thiol with a protected glucose derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating its nucleophilic attack on the anomeric carbon of the glucose derivative. The protecting groups are then removed under acidic conditions to yield the final product .
Analyse Des Réactions Chimiques
4-Aminophenyl b-D-thioglucopyranoside undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides using oxidizing agents like hydrogen peroxide or iodine.
Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The amino group on the phenyl ring can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common reagents and conditions used in these reactions include mild oxidizing agents for thiol oxidation, catalytic hydrogenation for nitro reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Aminophenyl b-D-thioglucopyranoside is widely used in scientific research due to its role as a substrate analog for β-D-glucosidase enzymes. This makes it valuable in studies related to enzyme kinetics, inhibition, and mechanism of action. Additionally, it has applications in:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in assays to study the activity of glucosidase enzymes.
Medicine: Investigated for its potential therapeutic applications in diseases involving glucosidase enzymes.
Industry: Utilized in the development of diagnostic tools and therapeutic strategies.
Mécanisme D'action
The mechanism of action of 4-Aminophenyl b-D-thioglucopyranoside involves its interaction with β-D-glucosidase enzymes. As a substrate analog, it binds to the active site of the enzyme, mimicking the natural substrate. This interaction can inhibit the enzyme’s activity, providing insights into the enzyme’s function and potential therapeutic targets. The molecular targets include the active site residues of β-D-glucosidase, and the pathways involved are those related to carbohydrate metabolism.
Comparaison Avec Des Composés Similaires
4-Aminophenyl b-D-thioglucopyranoside can be compared with other thioglycosides and glucosidase inhibitors. Similar compounds include:
4-Nitrophenyl b-D-thioglucopyranoside: Another thioglycoside used as a substrate analog for glucosidase enzymes.
p-Nitrophenyl b-D-glucopyranoside: A commonly used substrate in enzyme assays.
Phenyl b-D-thioglucopyranoside: A simpler thioglycoside without the amino group.
The uniqueness of 4-Aminophenyl b-D-thioglucopyranoside lies in its amino group, which allows for additional functionalization and interaction with enzymes, making it a versatile tool in biochemical research .
Propriétés
Formule moléculaire |
C12H17NO5S |
|---|---|
Poids moléculaire |
287.33 g/mol |
Nom IUPAC |
(2R,3S,4S,5R)-6-(4-aminophenoxy)-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol |
InChI |
InChI=1S/C12H17NO5S/c13-6-1-3-7(4-2-6)17-12-11(19)10(16)9(15)8(5-14)18-12/h1-4,8-12,14-16,19H,5,13H2/t8-,9-,10+,11-,12?/m1/s1 |
Clé InChI |
VWKLROWEPKWULQ-OZRWLHRGSA-N |
SMILES isomérique |
C1=CC(=CC=C1N)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)S |
SMILES canonique |
C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)O)O)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




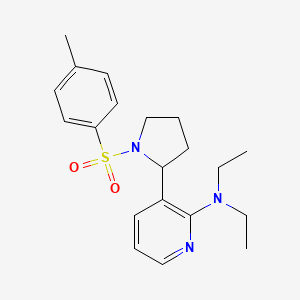
![4-Methyl-N-[1-(2-thienyl)ethylidene]benzenesulfonamide](/img/structure/B15061742.png)
![5-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodo-1H-thieno[3,2-c]pyrazole](/img/structure/B15061755.png)
![1,1'-[1]Benzothieno[3,2-b][1]benzothiophene-2,7-diylbis[1-octanone]](/img/structure/B15061763.png)
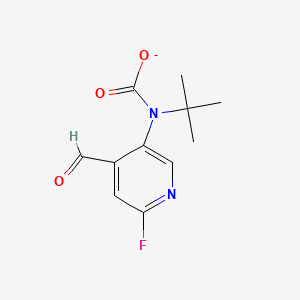
![a]pyrimidin-4(5H)-yl)ethanone](/img/structure/B15061778.png)
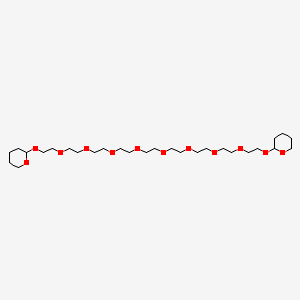
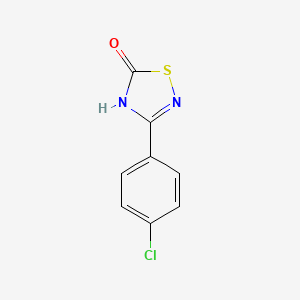
![[[(1Z)-1-(3-Chlorophenyl)-1-propenyl]oxy](1,1-dimethylethyl)dimethyl-silane; 1-Chloro-3-[(1Z)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propen-1-yl]benzene](/img/structure/B15061800.png)
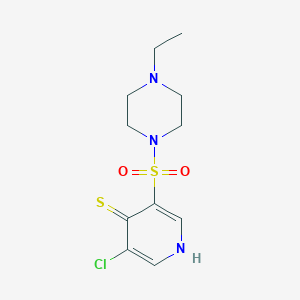
![2,7,10,12-Tetraazatridecanoic acid, 9-(2-aminoethyl)-12-methyl-13-[2-(1-methylethyl)-4-thiazolyl]-8,11-dioxo-3,6-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (3R,6R,9S)-](/img/structure/B15061813.png)

